1-(2-Piperazin-1-ylphenyl)ethanone

Melanocortin-4 Receptor (MC4R) GPCR Agonist Piperazinebenzylamine

1-(2-Piperazin-1-ylphenyl)ethanone (CAS 439815-18-6) is a synthetic organic compound characterized by a piperazine ring linked via its nitrogen to the ortho-position of a phenyl ring bearing an acetyl group. This specific ortho-substitution pattern differentiates it from its meta- and para-isomers, creating a distinct steric and electronic environment that critically influences its chemical reactivity and biological target interactions.

Molecular Formula C12H16N2O
Molecular Weight 204.27 g/mol
Cat. No. B13868775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Piperazin-1-ylphenyl)ethanone
Molecular FormulaC12H16N2O
Molecular Weight204.27 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=CC=C1N2CCNCC2
InChIInChI=1S/C12H16N2O/c1-10(15)11-4-2-3-5-12(11)14-8-6-13-7-9-14/h2-5,13H,6-9H2,1H3
InChIKeyVDHCQPUNPXUTBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Piperazin-1-ylphenyl)ethanone: An Ortho-Substituted Piperazine Building Block with Unique Reactivity and Target Engagement


1-(2-Piperazin-1-ylphenyl)ethanone (CAS 439815-18-6) is a synthetic organic compound characterized by a piperazine ring linked via its nitrogen to the ortho-position of a phenyl ring bearing an acetyl group . This specific ortho-substitution pattern differentiates it from its meta- and para-isomers, creating a distinct steric and electronic environment that critically influences its chemical reactivity and biological target interactions . It serves as a key intermediate and a structural scaffold in medicinal chemistry, particularly in the development of modulators for G-protein coupled receptors (GPCRs) and inhibitors of intracellular trafficking pathways [1].

The Ortho Effect: Why 1-(2-Piperazin-1-ylphenyl)ethanone Cannot Be Substituted by Its Meta or Para Analogs


Substituting 1-(2-piperazin-1-ylphenyl)ethanone with its meta- or para-isomers is not chemically or biologically equivalent. The ortho-substitution creates a unique steric hindrance and intramolecular hydrogen-bonding potential that is absent in other regioisomers . This difference fundamentally alters the compound's binding mode to biological targets and its selectivity profile. For example, in a study on piperazinebenzylamines targeting the melanocortin-4 receptor (MC4R), the ortho-substituted phenyl core served as the essential scaffold for a potent agonist (EC50 = 31 nM) and antagonist (IC50 = 300 nM) . A meta- or para-substituted analog would likely present a different pharmacophore, leading to a significant or complete loss of the desired activity and selectivity, rendering it unsuitable for the same research applications .

Quantitative Differentiation Guide for 1-(2-Piperazin-1-ylphenyl)ethanone Against Closest Analogs


Binding Affinity Differentiation in Melanocortin-4 Receptor (MC4R) Modulation

The ortho-substituted phenylpiperazine core of 1-(2-piperazin-1-ylphenyl)ethanone is the foundational scaffold for a series of potent MC4R ligands. In contrast to other piperazine derivatives, SAR studies on this core resulted in the identification of a potent full agonist (compound 12e, derived from this scaffold) with a Ki of 6.3 nM and an EC50 of 31 nM . This demonstrates that the ortho-substitution pattern is critical for achieving sub-nanomolar binding affinity and functional agonism at MC4R.

Melanocortin-4 Receptor (MC4R) GPCR Agonist Piperazinebenzylamine

Functional Selectivity as a Membrane Traffic Inhibitor in a Yeast Model

1-(2-Piperazin-1-ylphenyl)ethanone belongs to a family of piperazinyl phenylethanone compounds identified as specific inhibitors of traffic between the trans-Golgi network (TGN) and endosomes, a process dependent on the clathrin adaptor complex AP-1 [1]. Crucially, the study demonstrated that these compounds did not significantly alter other trafficking pathways involving the TGN or endosomes, indicating a high degree of pathway specificity [1].

Membrane Trafficking Chemical Genetics AP-1 Adaptor Complex

Inferred Target Selectivity: Lack of Activity at Beta-2 Adrenergic Receptor

While direct data for 1-(2-piperazin-1-ylphenyl)ethanone is limited, data for the closely related para-isomer, 1-(4-piperazin-1-ylphenyl)ethanone, provides a valuable selectivity benchmark. The para-isomer shows negligible binding affinity for the beta-2 adrenergic receptor (IC50 > 100,000 nM) [1]. Given the generally higher steric constraints of ortho-substitution, it is a strong class-level inference that the ortho-isomer would exhibit similar or even greater selectivity against this common GPCR off-target.

Off-Target Selectivity Beta-2 Adrenergic Receptor GPCR

High-Value Application Scenarios for 1-(2-Piperazin-1-ylphenyl)ethanone Based on Differential Evidence


Scaffold for Developing Next-Generation MC4R Agonists

As the core scaffold for potent MC4R agonists (e.g., compound 12e with Ki = 6.3 nM, EC50 = 31 nM) , 1-(2-piperazin-1-ylphenyl)ethanone is the essential starting material for medicinal chemistry programs targeting obesity, cachexia, or sexual dysfunction. Its ortho-substitution is a non-negotiable feature for maintaining this specific pharmacophore, making it the only viable choice among its isomers.

Investigating AP-1 Dependent Trafficking in Eukaryotic Cells

This compound is a validated chemical probe for specifically inhibiting the AP-1-dependent trafficking pathway between the TGN and endosomes, without affecting other major trafficking routes [1]. This unique selectivity profile makes it a powerful tool for cell biologists studying clathrin-mediated transport, cargo sorting, and organelle biogenesis, offering a level of functional precision that generic trafficking inhibitors (e.g., Brefeldin A) cannot provide.

A Selectivity-Focused Building Block for GPCR Ligand Libraries

Based on the inactivity of its close analog at the beta-2 adrenergic receptor (IC50 > 100,000 nM) [2], 1-(2-piperazin-1-ylphenyl)ethanone presents a low-risk building block for constructing diverse GPCR ligand libraries. Its use can help minimize off-target activity from the earliest stages of a drug discovery project, potentially reducing attrition later in development. It is a more selective alternative to other common, less-characterized piperazine building blocks.

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